Enpp-1-IN-15

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

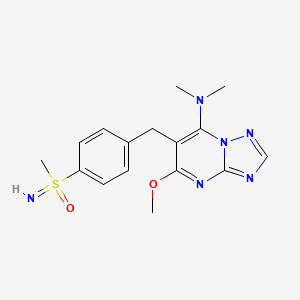

分子式 |

C16H20N6O2S |

|---|---|

分子量 |

360.4 g/mol |

IUPAC 名称 |

5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

InChI |

InChI=1S/C16H20N6O2S/c1-21(2)15-13(14(24-3)20-16-18-10-19-22(15)16)9-11-5-7-12(8-6-11)25(4,17)23/h5-8,10,17H,9H2,1-4H3 |

InChI 键 |

IZOGFOOIVMCFFK-UHFFFAOYSA-N |

规范 SMILES |

CN(C)C1=C(C(=NC2=NC=NN12)OC)CC3=CC=C(C=C3)S(=N)(=O)C |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of ENPP1 Inhibition: A Technical Guide for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity. By hydrolyzing the immunotransmitter 2',3'-cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens the cGAS-STING signaling pathway, a key driver of innate immune responses against cancer.[1][2] Furthermore, ENPP1-mediated ATP hydrolysis contributes to an immunosuppressive tumor microenvironment through the production of adenosine.[3] Consequently, the development of ENPP1 inhibitors represents a promising therapeutic strategy to unleash the body's immune system against tumors. This in-depth technical guide elucidates the core mechanism of action of ENPP1 inhibitors, providing researchers and drug development professionals with a comprehensive resource on their biological rationale, quantitative properties, and the experimental methodologies used for their characterization. While specific data for a compound designated "ENPP1-IN-15" is not publicly available, this guide will utilize data from well-characterized, potent ENPP1 inhibitors to illustrate the principles of ENPP1 inhibition.

The ENPP1-cGAS-STING Signaling Axis: A Dual Brake on Anti-Tumor Immunity

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system's ability to detect and respond to cancer. The pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of genomic instability in cancer cells.

-

cGAS Activation and cGAMP Synthesis: Cytosolic dsDNA is recognized by cGAS, which then catalyzes the synthesis of the second messenger 2',3'-cGAMP from ATP and GTP.[4]

-

STING Activation and Downstream Signaling: cGAMP binds to and activates the STING protein located on the endoplasmic reticulum. This triggers a signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).

-

Type I Interferon Production and Immune Cell Recruitment: Phosphorylated IRF3 translocates to the nucleus, driving the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines are crucial for the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which are essential for tumor cell eradication.[5]

ENPP1 acts as a major negative regulator of this pathway through two primary mechanisms:

-

Hydrolysis of cGAMP: As a potent phosphodiesterase, ENPP1 is the dominant hydrolase of extracellular cGAMP.[6] Many tumor cells overexpress ENPP1 on their surface, effectively creating an immunosuppressive shield by degrading cGAMP before it can activate STING on neighboring immune cells.[7]

-

Production of Adenosine: ENPP1 also hydrolyzes extracellular ATP to AMP, which is subsequently converted to the immunosuppressive molecule adenosine by CD73.[3] Adenosine can inhibit the function of various immune cells, further contributing to tumor immune evasion.[3]

Mechanism of Action of ENPP1 Inhibitors

ENPP1 inhibitors are small molecules designed to block the enzymatic activity of ENPP1. By doing so, they restore and amplify anti-tumor immunity through a dual mechanism of action:

-

Preservation of cGAMP: By inhibiting ENPP1, these compounds prevent the degradation of extracellular cGAMP. This leads to an increased local concentration of cGAMP, allowing for sustained activation of the STING pathway in immune cells within the tumor microenvironment. The resulting production of type I interferons promotes the infiltration and activation of anti-tumor immune cells.

-

Reduction of Adenosine: Inhibition of ENPP1's ATPase activity reduces the production of AMP, thereby limiting the generation of immunosuppressive adenosine. This helps to alleviate the adenosine-mediated suppression of immune cells.

This two-pronged approach effectively "reheats" the "cold" tumor microenvironment, making it more susceptible to immune-mediated killing and potentially enhancing the efficacy of other immunotherapies such as checkpoint inhibitors.[5]

Quantitative Data for Representative ENPP1 Inhibitors

The potency of ENPP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes publicly available data for several well-characterized ENPP1 inhibitors.

| Inhibitor | Target | Assay Type | Substrate | IC50 / Ki | Reference |

| Lead Compound [I] | ENPP1 | Enzymatic | Not Specified | 1.2 nM (IC50) | [8] |

| STF-1084 | ENPP1 | Enzymatic (cGAMP-Luc) | cGAMP | 149 ± 20 nM (IC50) | [9] |

| QS1 | ENPP1 | Enzymatic (cGAMP-Luc) | cGAMP | 1.59 ± 0.07 µM (IC50) | [9] |

| Compound 27 | ENPP1 | Enzymatic | cGAMP | Similar to Compound 15 | [7] |

| SR-8314 | ENPP1 | Enzymatic | Not Specified | 0.079 µM (Ki) | [3] |

| MV-626 | ENPP1 | Not Specified | cGAMP | Not Specified | [3] |

| Sulfamate Derivative | ENPP1 | Not Specified | Not Specified | 0.29 µM (IC50) | [3] |

Note: IC50 and Ki values are dependent on the specific assay conditions, including enzyme and substrate concentrations, pH, and temperature.

Key Experimental Protocols

The characterization of ENPP1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and anti-tumor efficacy.

ENPP1 Enzymatic Activity Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on ENPP1's enzymatic activity.

-

Principle: The assay measures the hydrolysis of a substrate (e.g., cGAMP or a synthetic substrate like p-nitrophenyl-5'-thymidine monophosphate, pNP-TMP) by recombinant ENPP1 in the presence of varying concentrations of the inhibitor. The product formation is then quantified.

-

Detailed Methodology (pNP-TMP Substrate):

-

A solution of recombinant human or mouse ENPP1 is prepared in an appropriate assay buffer (e.g., 50 mM Tris, pH 9.0, 1 mM MgCl2, 0.1% Triton X-100).

-

The ENPP1 inhibitor is serially diluted and added to the wells of a microplate.

-

The enzymatic reaction is initiated by the addition of the pNP-TMP substrate.

-

The plate is incubated at 37°C, and the production of p-nitrophenolate is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm over time.

-

The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.[10]

-

Cell-Based ENPP1 Inhibition Assay

This assay assesses the ability of an inhibitor to block ENPP1 activity in a cellular context, which accounts for factors like cell permeability.

-

Principle: A cancer cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231 breast cancer cells) is treated with the inhibitor. The ability of the cells to hydrolyze an exogenously added substrate is then measured.

-

Detailed Methodology:

-

MDA-MB-231 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are washed and then incubated with various concentrations of the ENPP1 inhibitor for a defined period.

-

A substrate such as cGAMP is added to the wells.

-

After incubation, the amount of remaining substrate or the amount of product formed (e.g., AMP) in the cell supernatant is quantified using methods like LC-MS/MS or a commercial ELISA kit.

-

The percentage of inhibition is calculated relative to vehicle-treated control cells, and the IC50 value is determined.[1]

-

cGAMP Quantification Assay

This assay is crucial for directly measuring the impact of ENPP1 inhibition on cGAMP levels.

-

Principle: cGAMP levels in cell lysates or culture supernatants are quantified, typically using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Detailed Methodology (ELISA):

-

Samples (cell lysates or supernatants) are prepared from cells treated with or without the ENPP1 inhibitor.

-

The samples and a cGAMP standard curve are added to a microplate pre-coated with a cGAMP-specific antibody.

-

A cGAMP-tracer (e.g., cGAMP conjugated to an enzyme like acetylcholinesterase) is added, which competes with the cGAMP in the sample for binding to the antibody.

-

After incubation and washing steps, a substrate for the tracer enzyme is added, leading to a colorimetric reaction.

-

The absorbance is read, and the concentration of cGAMP in the samples is determined by interpolating from the standard curve. The amount of color is inversely proportional to the amount of cGAMP in the sample.[10]

-

In Vivo Tumor Growth Inhibition Studies

These studies are essential for evaluating the anti-tumor efficacy of ENPP1 inhibitors in a living organism.

-

Principle: A syngeneic mouse tumor model, where the tumor and the host are immunologically compatible, is used to assess the effect of the ENPP1 inhibitor on tumor growth, often in combination with other immunotherapies.

-

Detailed Methodology (Syngeneic Mouse Model):

-

Cancer cells (e.g., 4T1 murine breast cancer cells) are implanted subcutaneously or orthotopically into immunocompetent mice (e.g., BALB/c).

-

Once the tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, ENPP1 inhibitor alone, anti-PD-1 antibody alone, and the combination).

-

The treatments are administered according to a predefined schedule.

-

Tumor volume and body weight are monitored regularly.

-

At the end of the study, tumors are excised and can be analyzed for immune cell infiltration by flow cytometry or immunohistochemistry. Metastatic burden in distant organs can also be assessed.

-

Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.[2][10]

-

Visualizations

Signaling Pathway Diagram

Caption: The ENPP1-cGAS-STING signaling pathway and the mechanism of ENPP1 inhibitors.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the characterization of an ENPP1 inhibitor.

Conclusion

ENPP1 inhibitors represent a novel and promising class of cancer immunotherapeutics that act by reversing a key mechanism of immune evasion in the tumor microenvironment. By preventing the degradation of the STING agonist cGAMP and reducing the production of immunosuppressive adenosine, these inhibitors can convert immunologically "cold" tumors into "hot" ones, thereby promoting a robust anti-tumor immune response. The comprehensive experimental approach detailed in this guide provides a framework for the continued discovery and development of potent and selective ENPP1 inhibitors for the treatment of cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide to ENPP-1 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core methodologies and data interpretation for studying the target engagement of ENPP-1 inhibitors, with a focus on the inhibitor class represented by Enpp-1-IN-15. Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP-1) is a critical regulator of extracellular nucleotide metabolism and has emerged as a promising therapeutic target in oncology and other diseases. By hydrolyzing the immune-stimulatory second messenger 2'3'-cyclic GMP-AMP (cGAMP), ENPP-1 acts as an innate immune checkpoint, suppressing anti-tumor immunity.[1] Inhibitors of ENPP-1 aim to block this activity, thereby restoring cGAMP levels and reactivating the STING (Stimulator of Interferon Genes) pathway to elicit a robust anti-cancer immune response.

Core Concepts: The ENPP-1-STING Signaling Axis

The cGAS-STING pathway is a fundamental component of the innate immune system. Cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection often found in cancer cells, is detected by cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS synthesizes cGAMP. This cyclic dinucleotide then acts as a second messenger, binding to and activating STING on the endoplasmic reticulum. This activation triggers a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells that can eliminate tumor cells.

ENPP-1, a transmembrane glycoprotein, negatively regulates this pathway by hydrolyzing extracellular cGAMP. Many tumor cells overexpress ENPP-1, effectively creating an immunosuppressive shield. ENPP-1 inhibitors counteract this by preventing cGAMP degradation, thus potentiating the anti-tumor immune response.

Quantitative Data for ENPP-1 Inhibitors

| Compound | Target | Assay Type | IC50 / Ki | Cell Line / Conditions | Reference |

| Enpp-1-IN-12 | ENPP-1 | Biochemical | Ki: 41 nM | Recombinant ENPP-1 | --INVALID-LINK--[2] |

| Enpp-1-IN-17 | ENPP-1 | Biochemical (cGAMP hydrolysis) | Ki: 100 nM - 1 µM | Recombinant ENPP-1 | --INVALID-LINK--[3] |

| Enpp-1-IN-17 | ENPP-1 | Biochemical (ATP hydrolysis) | Ki: > 1 µM | Recombinant ENPP-1 | --INVALID-LINK--[3] |

| Enpp-1-IN-20 | ENPP-1 | Biochemical | IC50: 0.09 nM | Recombinant ENPP-1 | --INVALID-LINK--[4] |

| Enpp-1-IN-20 | ENPP-1 | Cell-based | IC50: 8.8 nM | Not specified | --INVALID-LINK--[4] |

| ISM5939 | ENPP-1 | Biochemical (cGAMP hydrolysis) | IC50: 0.63 nM | Recombinant ENPP-1, pH 7.4 | --INVALID-LINK--[1] |

| ISM5939 | ENPP-1 | Biochemical (ATP hydrolysis) | IC50: 9.28 nM | Recombinant ENPP-1, pH 7.4 | --INVALID-LINK--[1] |

Experimental Protocols

Biochemical ENPP-1 Inhibition Assay

This protocol describes a general method to determine the in vitro potency of an ENPP-1 inhibitor using a biochemical assay.

Materials:

-

Recombinant human ENPP-1 protein

-

ENPP-1 inhibitor (e.g., this compound)

-

Substrate: 2'3'-cGAMP or ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)

-

Detection Reagent (e.g., Transcreener® ADP²/AMP² Assay Kit, Promega)

-

384-well assay plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the ENPP-1 inhibitor in DMSO, and then dilute further in assay buffer.

-

Add a fixed concentration of recombinant ENPP-1 to each well of the assay plate.

-

Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate (cGAMP or ATP) to all wells.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and detect the product (e.g., AMP) according to the manufacturer's instructions of the detection kit.

-

Measure the signal on a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA) for ENPP-1 Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

-

Cell line with high endogenous ENPP-1 expression (e.g., MDA-MB-231, HepG2)

-

This compound

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)

-

Anti-ENPP-1 antibody (e.g., Cell Signaling Technology #2070[5], Thermo Fisher Scientific PA5-27905[6])

-

Secondary antibody conjugated to HRP

-

Western blotting reagents and equipment

-

Thermocycler or heating blocks

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.[7]

-

Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

-

Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]

-

Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody against ENPP-1.[5][6] Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the intensity of each band to the intensity of the unheated control. Plot the normalized intensity as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

This in-depth guide provides the foundational knowledge and detailed protocols for researchers to embark on or advance their studies of ENPP-1 target engagement. The provided data and methodologies serve as a starting point for the evaluation of novel ENPP-1 inhibitors like this compound, ultimately contributing to the development of new immunotherapies.

References

- 1. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ENPP1 Antibody | Cell Signaling Technology [cellsignal.com]

- 6. ENPP1 Polyclonal Antibody (PA5-27905) [thermofisher.com]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ENPP-1 Inhibition in STING Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP Synthase (cGAS) - Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in anti-tumor immunity. Activation of this pathway by the second messenger cyclic GMP-AMP (cGAMP) leads to the production of type I interferons and other pro-inflammatory cytokines, orchestrating a robust immune response against cancer cells. However, the efficacy of this pathway is often dampened by the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), which functions as a key negative regulator by hydrolyzing cGAMP. This technical guide provides an in-depth overview of the role of ENPP1 in the STING pathway and explores the mechanism and therapeutic potential of ENPP1 inhibitors, with a focus on the potent and selective inhibitor ENPP-1-IN-15 and its analogs.

The cGAS-STING Pathway and the Role of ENPP1

The cGAS-STING signaling cascade is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a common feature of cancer cells due to genomic instability.[1][2] Upon binding to dsDNA, cGAS synthesizes cGAMP from ATP and GTP.[3] cGAMP then acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum.[1] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor Interferon Regulatory Factor 3 (IRF3), culminating in the production of type I interferons (IFN-α/β) and other inflammatory cytokines.[3][4][5] These cytokines are crucial for recruiting and activating immune cells, such as dendritic cells and cytotoxic T lymphocytes, to mount an effective anti-tumor response.[3][6]

ENPP1, a type II transmembrane glycoprotein, acts as a critical checkpoint in this pathway by hydrolyzing extracellular cGAMP, thereby attenuating STING-mediated anti-tumor immunity.[4][7] By degrading cGAMP, ENPP1 prevents its interaction with STING in immune cells within the tumor microenvironment, effectively suppressing the anti-tumor immune response.[1] Elevated expression of ENPP1 has been observed in various cancers and is often associated with poor prognosis.

Mechanism of Action of this compound and Other Inhibitors

ENPP1 inhibitors are small molecules designed to block the catalytic activity of ENPP1. By doing so, they prevent the degradation of cGAMP in the tumor microenvironment, leading to its accumulation and subsequent activation of the STING pathway in resident immune cells.[1][6] This restoration of STING signaling enhances the production of pro-inflammatory cytokines, promotes the infiltration of immune cells into the tumor, and ultimately boosts the anti-tumor immune response.[1][6]

This compound is a highly potent inhibitor of ENPP1 with a reported Ki value of 0.00586 nM. Its high potency suggests a strong potential for effectively blocking ENPP1 activity at low concentrations, thereby robustly activating the STING pathway.

Quantitative Data on ENPP1 Inhibitors

The development of potent and selective ENPP1 inhibitors is a key focus in cancer immunotherapy. The following table summarizes the available quantitative data for this compound and other relevant inhibitors.

| Inhibitor | Target | Assay Type | Value | Reference |

| This compound | ENPP1 | - | Ki: 0.00586 nM | |

| Enpp-1-IN-14 (Compound 015) | Recombinant Human ENPP1 | Enzymatic Assay | IC50: 32.38 nM | [8] |

| ISM5939 | ENPP1 (cGAMP hydrolysis) | Enzymatic Assay (pH 7.4) | IC50: 0.63 nM | [9] |

| ISM5939 | ENPP1 (ATP hydrolysis) | Enzymatic Assay (pH 7.4) | IC50: 9.28 nM | [9] |

| ISM5939 | ENPP1 (cGAMP hydrolysis) | Enzymatic Assay (pH 6.5) | IC50: 11.41 nM | [9] |

| ISM5939 | ENPP1 (ATP hydrolysis) | Enzymatic Assay (pH 6.5) | IC50: 170.30 nM | [9] |

| ISM5939 | ENPP1 (cGAMP degradation) | Cell-based Assay (MDA-MB-231, H1792) | IC50: ~40 nM | [9] |

| ENPP-IN-1 | ENPP1 (cGAMP hydrolysis) | Enzymatic Assay | IC50: 259.0 nM | [9] |

| ENPP-IN-1 | ENPP1 (ATP hydrolysis) | Enzymatic Assay | IC50: 1328.0 nM | [9] |

| Compound 4e | ENPP1 | Enzymatic Assay | IC50: 0.188 µM | [10] |

| Compound 4e | ENPP1 | Cell-based Assay (MDA-MB-231) | IC50: 0.732 µM | [10] |

| Compound 4d | ENPP1 | Enzymatic Assay | IC50: 0.694 µM | [10] |

| Compound 4d | ENPP1 | Cell-based Assay (MDA-MB-231) | IC50: 3.335 µM | [10] |

Experimental Protocols

This section outlines key experimental methodologies for evaluating the role of this compound in STING pathway activation.

ENPP1 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant ENPP1.

Principle: This assay measures the hydrolysis of a substrate (e.g., p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP) or a fluorescent analog of cGAMP) by recombinant ENPP1 in the presence of varying concentrations of the inhibitor. The inhibition is quantified by measuring the reduction in product formation.

Materials:

-

Recombinant human ENPP1

-

Substrate: p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP) or a suitable fluorescent cGAMP analog

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM CaCl2, 200 µM ZnCl2)

-

This compound (in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of recombinant ENPP1 to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding the substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding NaOH for the pNP-TMP substrate).

-

Measure the absorbance or fluorescence of the product using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data using a suitable software.

Cell-Based cGAMP Degradation Assay

Objective: To assess the ability of this compound to prevent the degradation of extracellular cGAMP by cells expressing ENPP1.

Principle: ENPP1-expressing cells are treated with this compound, followed by the addition of exogenous cGAMP. The amount of remaining cGAMP in the cell culture supernatant is then quantified to determine the inhibitory effect of the compound.

Materials:

-

ENPP1-expressing cell line (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium and supplements

-

This compound

-

2'3'-cGAMP

-

Method for cGAMP quantification (e.g., ELISA, LC-MS/MS, or a reporter cell line)

Procedure:

-

Seed ENPP1-expressing cells in a multi-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of this compound or vehicle control for a specified duration.

-

Add a known concentration of 2'3'-cGAMP to the cell culture medium.

-

Incubate for a defined period to allow for ENPP1-mediated degradation.

-

Collect the cell culture supernatant.

-

Quantify the concentration of cGAMP in the supernatant using a validated method.

-

Calculate the percentage of cGAMP degradation inhibition for each inhibitor concentration and determine the IC50 value.

STING Pathway Activation Assay (IFN-β Production)

Objective: To measure the downstream activation of the STING pathway by assessing the production of IFN-β in response to this compound treatment.

Principle: Inhibition of ENPP1 by this compound leads to increased levels of cGAMP, which in turn activates the STING pathway and induces the production and secretion of IFN-β. The amount of secreted IFN-β can be quantified as a measure of STING activation.

Materials:

-

A suitable cell system for STING activation (e.g., co-culture of ENPP1-expressing cancer cells with immune cells like THP-1 monocytes, or a reporter cell line).

-

This compound

-

Stimulus for endogenous cGAMP production (e.g., transfection with dsDNA) or addition of exogenous cGAMP.

-

ELISA kit for human or mouse IFN-β.

Procedure:

-

Seed the cells in a multi-well plate.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Stimulate the cells to produce cGAMP or add exogenous cGAMP.

-

Incubate the cells for a period sufficient to allow for IFN-β production (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Analyze the dose-dependent effect of this compound on IFN-β production.

Visualizing the Core Mechanisms

Signaling Pathway Diagram

Caption: ENPP1-mediated regulation of the cGAS-STING pathway and its inhibition.

Experimental Workflow Diagram

Caption: General workflow for the evaluation of ENPP1 inhibitors.

Conclusion

ENPP1 represents a promising therapeutic target for enhancing anti-tumor immunity by modulating the cGAS-STING pathway. Potent and selective inhibitors like this compound have the potential to overcome the immunosuppressive tumor microenvironment by preventing the degradation of the key immune signaling molecule cGAMP. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic utility of ENPP1 inhibition in cancer immunotherapy. Continued research in this area is crucial for the development of novel and effective treatments for a wide range of malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Enpp-1-IN-15 and its Effect on Extracellular ATP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for the molecule designated "Enpp-1-IN-15," is limited. This guide provides a comprehensive overview based on the known mechanisms of ENPP1 inhibitors and data from closely related compounds and established research methodologies.

Introduction to ENPP1 and its Role in Extracellular ATP Regulation

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating the extracellular concentrations of nucleotides, most notably adenosine triphosphate (ATP).[1][2][3] ENPP1 hydrolyzes extracellular ATP into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] This enzymatic activity is a key component of purinergic signaling, a form of extracellular communication mediated by nucleotides and nucleosides like ATP and adenosine.

In the context of the tumor microenvironment, the regulation of extracellular ATP is of particular interest. High levels of extracellular ATP can act as a danger signal, promoting anti-tumor immune responses. However, its rapid hydrolysis by ectonucleotidases, including ENPP1, leads to the production of adenosine, which is predominantly immunosuppressive. By inhibiting ENPP1, the concentration of extracellular ATP can be maintained, while reducing the production of immunosuppressive adenosine, thereby promoting an anti-tumor immune response.

Beyond its role in oncology, ENPP1 is also a key regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system.[1][4] ENPP1 degrades the second messenger molecule cyclic GMP-AMP (cGAMP), which is produced in response to cytosolic DNA and activates the STING pathway to induce type I interferon production.[1][4] Inhibition of ENPP1 can therefore enhance STING-mediated anti-tumor immunity by preventing cGAMP hydrolysis.

This compound: A Putative ENPP1 Inhibitor

While specific data for this compound is not widely available, it is presumed to be a small molecule inhibitor of ENPP1. Its mechanism of action would involve binding to the active site of the ENPP1 enzyme, thereby preventing the hydrolysis of its substrates, including extracellular ATP and cGAMP. This inhibition is expected to lead to a localized increase in the concentration of these molecules, with significant downstream effects on purinergic signaling and innate immunity.

Quantitative Data for Representative ENPP1 Inhibitors

The following table summarizes inhibitory potency for publicly disclosed ENPP1 inhibitors, which can serve as a reference for the expected activity of novel inhibitors like this compound.

| Compound | Target | Substrate | Assay Type | IC50 / Ki | Reference |

| Enpp-1-IN-14 | Recombinant Human ENPP1 | Not Specified | Not Specified | 32.38 nM (IC50) | [5] |

| Compound 4e | ENPP1 | Not Specified | Molecular Assay | 0.188 µM (IC50) | [6] |

| Compound 4e | ENPP1 | Not Specified | Cellular Assay (MDA-MB-231) | 0.732 µM (IC50) | [6] |

| Compound 18p | ENPP1 | Not Specified | Not Specified | 25.0 nM (IC50) | [7] |

| Compound 7c | ENPP1 | Not Specified | Not Specified | 58 nM (Ki) | [1] |

| SR-8314 | ENPP1 | Not Specified | Not Specified | 79 nM (Ki) | [1] |

| STF-1623 | ENPP1 | Not Specified | Not Specified | 1.4 nM (IC50) | [8] |

| Suramin | Human soluble ENPP1 | ATP | Not Specified | 0.26 µM (Ki) | [8] |

| QS1 | ENPP1 | ATP | Not Specified | 36 nM (IC50) | [8] |

Signaling Pathways and Experimental Workflows

ENPP1-Mediated Hydrolysis of Extracellular ATP

The following diagram illustrates the central role of ENPP1 in the hydrolysis of extracellular ATP and the subsequent generation of adenosine. Inhibition of ENPP1 by a molecule like this compound would block this pathway at a key juncture.

Caption: ENPP1 hydrolyzes extracellular ATP to AMP, which is further converted to immunosuppressive adenosine.

Experimental Workflow for Assessing the Effect of this compound on Extracellular ATP

This diagram outlines a typical experimental workflow to determine how an ENPP1 inhibitor affects extracellular ATP levels in a cell-based assay.

Caption: A typical workflow for quantifying the impact of an ENPP1 inhibitor on extracellular ATP levels.

Experimental Protocols

The following are representative protocols for key experiments used to characterize ENPP1 inhibitors. These can be adapted for the evaluation of this compound.

In Vitro ENPP1 Inhibition Assay (Biochemical Assay)

This protocol is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified ENPP1.

Materials:

-

Recombinant human ENPP1 enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂)

-

ENPP1 substrate: ATP or a synthetic substrate like p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the recombinant ENPP1 enzyme to each well, except for the substrate blank wells.

-

Add the diluted test compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the ENPP1 substrate (ATP or pNP-TMP) to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the product formation. If using pNP-TMP, measure the absorbance at 405 nm. If using ATP, the resulting AMP can be detected using a coupled enzyme assay that generates a fluorescent or luminescent signal.[9][10]

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cell-Based ENPP1 Activity Assay

This protocol measures the ability of a compound to inhibit ENPP1 activity in a cellular context.

Materials:

-

ENPP1-expressing cells (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium

-

Test compound (this compound)

-

A cell-based ENPP1 activity assay kit (e.g., using a fluorogenic substrate)

-

96-well cell culture plate

-

Fluorescence microplate reader

Procedure:

-

Seed the ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the test compound or vehicle control.

-

Incubate the cells for a desired period (e.g., 1-4 hours).

-

Add the fluorogenic ENPP1 substrate to each well according to the assay kit instructions.

-

Incubate for the time specified in the kit protocol to allow for substrate conversion.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition and determine the cellular IC50 value.

Measurement of Extracellular ATP in Cell Culture

This protocol details the quantification of extracellular ATP levels in the supernatant of cells treated with an ENPP1 inhibitor.

Materials:

-

ENPP1-expressing cells

-

Cell culture medium

-

Test compound (this compound)

-

96-well opaque-walled plate (for luminescence reading)

-

Luciferase-based ATP assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the ENPP1 inhibitor or vehicle control for a predetermined time.

-

Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

-

Prepare a standard curve of ATP in the same cell culture medium.

-

In a new opaque-walled 96-well plate, add the collected supernatants and the ATP standards.

-

Add the luciferase-luciferin reagent from the ATP assay kit to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the concentration of extracellular ATP in each sample using the ATP standard curve.

Conclusion

Inhibition of ENPP1 presents a promising therapeutic strategy, particularly in the field of immuno-oncology. By preventing the degradation of extracellular ATP and cGAMP, inhibitors like the putative this compound can potentially enhance anti-tumor immunity. The experimental protocols and methodologies outlined in this guide provide a framework for the preclinical characterization of such inhibitors, enabling researchers to elucidate their mechanism of action and quantify their impact on extracellular nucleotide signaling. As research in this area progresses, the development of potent and specific ENPP1 inhibitors will be crucial for translating this therapeutic concept into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

Unveiling the Structural Basis of ENPP1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It is a key regulator of extracellular nucleotide metabolism, primarily hydrolyzing adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). Of particular interest to the field of immuno-oncology, ENPP1 is the primary enzyme responsible for the degradation of extracellular cyclic GMP-AMP (cGAMP), a crucial second messenger in the cGAS-STING signaling pathway. By hydrolyzing cGAMP, ENPP1 acts as a negative regulator of this innate immune pathway, thereby suppressing anti-tumor immunity.[1][2] This central role has positioned ENPP1 as a compelling target for therapeutic intervention, particularly in the development of novel cancer immunotherapies.

This technical guide provides an in-depth exploration of the structural biology of ENPP1 in the context of inhibitor binding. While specific data for "Enpp-1-IN-15" is not publicly available, this document will utilize representative data from other known ENPP1 inhibitors to elucidate the principles of inhibitor interaction, present relevant quantitative data, detail established experimental protocols, and visualize the associated signaling pathways and experimental workflows.

ENPP1 Structure and Function

ENPP1 is a multi-domain protein consisting of a short N-terminal cytoplasmic tail, a single transmembrane helix, and a large extracellular region. The extracellular domain is composed of two somatomedin B-like (SMB) domains, a catalytic phosphodiesterase (PDE) domain, and a nuclease-like domain.[3][4] The catalytic domain houses a bimetallic zinc center that is essential for its enzymatic activity.[5]

The primary function of ENPP1 is the hydrolysis of phosphodiester bonds in various nucleotides. Its substrates include ATP, which is hydrolyzed to AMP and PPi, and cGAMP, which is linearized to 5'-GMP-AMP.[3][6] The generation of PPi by ENPP1 is crucial in the regulation of bone mineralization and the prevention of soft tissue calcification.[3] In the tumor microenvironment, the degradation of cGAMP by ENPP1 dampens the STING-mediated anti-tumor immune response, which would otherwise lead to the production of type I interferons and the activation of cytotoxic T cells.[1][7]

Signaling Pathways Involving ENPP1

ENPP1 is a critical node in several signaling pathways. Its most prominent role in oncology is the negative regulation of the cGAS-STING pathway.

cGAS-STING Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of cellular damage or viral infection, and a common feature of cancer cells.

As depicted in Figure 1, cytosolic double-stranded DNA (dsDNA) in cancer cells is detected by cyclic GMP-AMP synthase (cGAS), which in turn synthesizes 2'3'-cGAMP. cGAMP can then be transported out of the cancer cell and into the extracellular space. This extracellular cGAMP can be taken up by antigen-presenting cells (APCs), such as dendritic cells, where it binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. STING activation leads to the phosphorylation of TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus and induces the transcription of type I interferons. These interferons are secreted and signal in an autocrine and paracrine manner to promote the maturation of dendritic cells, the cross-presentation of tumor antigens, and the activation of tumor-specific cytotoxic T lymphocytes, ultimately leading to anti-tumor immunity. ENPP1 in the extracellular space hydrolyzes cGAMP, thus preventing its activation of the STING pathway in immune cells. ENPP1 inhibitors block this hydrolysis, thereby restoring cGAMP levels and promoting an anti-tumor immune response.

Quantitative Data on ENPP1 Inhibitor Binding

Due to the absence of publicly available data for this compound, this section presents quantitative data for other representative small molecule inhibitors of ENPP1. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| Enpp-1-IN-14 | Recombinant Human ENPP1 | 32.38 | Enzymatic Assay | [8] |

| Compound I-9 | ENPP1 | 150 | AMP-Glo Assay | [9] |

| Enpp-1-IN-13 | ENPP1 | 1290 | Enzymatic Assay | [10] |

| Enpp-1-IN-13 | ENPP3 | 20200 | Enzymatic Assay | [10] |

Note: IC50 values are dependent on assay conditions and may vary between different studies.

Structural Insights into Inhibitor Binding

The crystal structures of human and mouse ENPP1 have been solved, both in apo form and in complex with substrates or inhibitors.[1][11] These structures reveal a well-defined active site pocket containing two zinc ions that are crucial for catalysis. The binding of inhibitors to this active site is a key determinant of their potency and selectivity.

Although a co-crystal structure of ENPP1 with this compound is not available, the structure of ENPP1 in complex with other small molecule inhibitors provides a framework for understanding the molecular interactions that govern inhibitor binding. For instance, the co-crystal structure of mouse ENPP1 with compound 15, a potent phosphonate inhibitor, reveals that the inhibitor occupies the substrate-binding pocket.[12] The phosphonate group coordinates with the two zinc ions in the active site, mimicking the interaction of the phosphate group of the natural substrate. The rest of the inhibitor molecule forms various hydrophobic and hydrogen-bonding interactions with surrounding amino acid residues, contributing to its high affinity.[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and activity of ENPP1 inhibitors.

Recombinant ENPP1 Expression and Purification

A common method for producing recombinant ENPP1 for in vitro assays and structural studies involves expression in mammalian cells to ensure proper folding and post-translational modifications.

Methodology:

-

Cloning: The cDNA encoding the extracellular domain of human or mouse ENPP1 is cloned into a mammalian expression vector, often with a C-terminal hexa-histidine (6xHis) tag to facilitate purification.[1]

-

Expression: The expression vector is transfected into a suitable mammalian cell line, such as HEK293 cells. The cells are cultured for several days to allow for the expression and secretion of the recombinant protein into the culture medium.[1]

-

Purification: The cell culture supernatant is harvested, and the secreted ENPP1 is purified using affinity chromatography, such as nickel-nitrilotriacetic acid (Ni-NTA) agarose, which binds to the His-tag.[1]

-

Elution and Further Purification: The bound protein is eluted from the column using a high concentration of imidazole. The His-tag may be removed by cleavage with a specific protease (e.g., TEV protease). Further purification to homogeneity is typically achieved by size-exclusion chromatography.[12]

ENPP1 Inhibition Assay (AMP-Glo™ Assay)

The AMP-Glo™ assay is a commercially available, luminescence-based assay that can be used to measure the activity of ENPP1 by quantifying the amount of AMP produced from the hydrolysis of ATP or cGAMP. This assay is well-suited for determining the IC50 values of ENPP1 inhibitors.[9][13]

Methodology:

-

Reaction Setup: In a 96-well or 384-well plate, set up the enzymatic reaction containing purified recombinant ENPP1, the substrate (ATP or cGAMP), and varying concentrations of the test inhibitor. Include appropriate controls (no enzyme, no inhibitor).[13]

-

Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[13]

-

Reaction Termination and ATP Depletion: Add AMP-Glo™ Reagent I to terminate the ENPP1 reaction and deplete any remaining ATP in the sample.[13]

-

AMP to ATP Conversion: Add AMP-Glo™ Reagent II, which contains an enzyme that converts the AMP produced by ENPP1 into ATP.[13]

-

Luminescence Detection: Add Kinase-Glo® Reagent to the wells. This reagent contains luciferase and luciferin, which react with the newly generated ATP to produce a luminescent signal that is proportional to the amount of AMP produced. Measure the luminescence using a plate reader.[13]

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

X-ray Crystallography for Structural Determination

Determining the crystal structure of ENPP1 in complex with an inhibitor provides invaluable insights into the molecular basis of their interaction.

Methodology:

-

Protein Crystallization: Purified ENPP1 is mixed with the inhibitor of interest and subjected to crystallization screening using various precipitants, buffers, and additives.[1][12]

-

Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern of the X-rays by the crystal is recorded.[1]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is then built into the electron density and refined to generate the final three-dimensional structure.[1]

Conclusion

ENPP1 is a well-validated therapeutic target, particularly in the context of cancer immunotherapy. While specific structural and quantitative binding data for this compound are not currently in the public domain, the wealth of information available for other ENPP1 inhibitors provides a strong foundation for understanding the principles of its inhibition. The experimental protocols detailed in this guide offer a clear path for the characterization of novel ENPP1 inhibitors. The continued development of potent and selective ENPP1 inhibitors, guided by structural biology and robust biochemical and cellular assays, holds significant promise for the advancement of new and effective cancer treatments.

References

- 1. Crystal structures of human ENPP1 in apo and bound forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]

- 6. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Chinese researchers describe new ENPP1 inhibitors | BioWorld [bioworld.com]

- 10. Enpp-1-IN-13 - Immunomart [immunomart.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

ENPP-1-IN-15 for Basic Research in Immunology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of innate immunity, primarily through its role in the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), the endogenous activator of the Stimulator of Interferon Genes (STING) pathway. By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor and antiviral immune responses.[1][2][3] This has positioned ENPP1 as a compelling therapeutic target for enhancing immunotherapy. ENPP-1-IN-15 is a small molecule inhibitor of ENPP1 designed for basic research to probe the function of ENPP1 in immunological contexts. This technical guide provides a comprehensive overview of the core mechanisms of ENPP1, the immunological consequences of its inhibition by compounds like this compound, detailed experimental protocols for its characterization, and quantitative data for representative ENPP1 inhibitors.

Introduction to ENPP1 in Immunology

ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular nucleotides.[4][5] Its substrates include ATP and, most notably, cGAMP.[4][6] The hydrolysis of these molecules has profound and distinct effects on the immune landscape.

-

Regulation of the cGAS-STING Pathway: The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage often found in cancer cells.[1][7][8] Upon dsDNA detection, cGAS synthesizes cGAMP, which acts as a second messenger to activate STING.[7][8] STING activation initiates a signaling cascade that culminates in the production of type I interferons (IFNs) and other inflammatory cytokines, leading to the recruitment and activation of immune cells such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) that are essential for clearing pathogens and tumor cells.[9][10] ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP, thereby preventing it from activating STING on adjacent immune cells.[1][2][3] The inhibition of ENPP1 preserves extracellular cGAMP, leading to enhanced STING-mediated immune responses.[11][12]

-

Modulation of Adenosine Signaling: ENPP1 hydrolyzes ATP to produce AMP and pyrophosphate (PPi).[5][13][14] AMP can be further metabolized by ecto-5'-nucleotidase (CD73) to adenosine.[13][15] Adenosine is a potent immunosuppressive molecule in the tumor microenvironment (TME), where it can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, through activation of adenosine receptors.[13][16][17] By contributing to the production of adenosine, ENPP1 fosters an immunosuppressive TME.[16][18]

Mechanism of Action of this compound

This compound and similar small molecule inhibitors are designed to block the enzymatic activity of ENPP1.[19] By binding to the active site of the ENPP1 enzyme, these inhibitors prevent the hydrolysis of its substrates, cGAMP and ATP.[19] This dual action leads to two key immunological outcomes:

-

Enhanced STING-Mediated Immunity: By preventing cGAMP degradation, ENPP1 inhibitors increase the local concentration of extracellular cGAMP, leading to sustained activation of the STING pathway in surrounding immune cells.[1] This "heats up" the tumor microenvironment, making it more responsive to immune attack and potentially overcoming resistance to other immunotherapies like checkpoint blockade.[10][20]

-

Reduced Adenosine-Mediated Immunosuppression: By blocking the initial step of ATP hydrolysis to AMP, ENPP1 inhibitors reduce the substrate available for CD73, thereby decreasing the production of immunosuppressive adenosine in the TME.[13]

Quantitative Data for Representative ENPP1 Inhibitors

Due to the limited availability of public data for this compound, the following tables summarize quantitative data for other well-characterized ENPP1 inhibitors to provide a comparative context for researchers.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| ENPP-IN-1 | ENPP1 (2,3-cGAMP hydrolysis) | 259.0 | Enzymatic | [21] |

| ENPP-IN-1 | ENPP1 (ATP hydrolysis) | 1328.0 | Enzymatic | [21] |

| AVA-NP-695 | ENPP1 | 14 ± 2 | Enzymatic (p-Nph-5'-TMP) | [22] |

| Compound 4e | ENPP1 | 188 | Enzymatic | [23] |

| STF-1623 | Human ENPP1 | 0.6 | Enzymatic (cGAMP degradation) | [24] |

| ISM5939 | ENPP1 (2,3-cGAMP degradation) | 0.63 | Enzymatic | [21] |

| ISM5939 | ENPP1 (ATP hydrolysis) | 9.28 | Enzymatic | [21] |

| Cell Line | Inhibitor | IC50 (µM) | Assay Type | Reference |

| MDA-MB-231 | Compound 4e | 0.732 | Cell-based | [23] |

| MDA-MB-231 | Compound 4d | 3.335 | Cell-based | [23] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

ENPP1 Enzymatic Activity Assay (Colorimetric)

This protocol is used to determine the in vitro potency (IC50) of an ENPP1 inhibitor by measuring the hydrolysis of a synthetic substrate.[10]

-

Principle: ENPP1 cleaves the phosphodiester bond in the substrate p-nitrophenyl thymidine 5'-monophosphate (p-NPT), releasing the chromophore p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.[10] The rate of p-nitrophenol production is directly proportional to ENPP1 activity.[10]

-

Materials:

-

Recombinant human ENPP1

-

Assay Buffer: 50 mM Tris-HCl, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, pH 8.5[10]

-

p-NPT substrate

-

This compound or other test inhibitor

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the ENPP1 inhibitor in DMSO.

-

In a 96-well plate, add 25 µL of the inhibitor dilutions or DMSO (for control) to the respective wells.[10]

-

Add 25 µL of a 2X working solution of recombinant ENPP1 to all wells except the substrate blank.[10]

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[10]

-

Initiate the reaction by adding 50 µL of a 2X working solution of p-NPT to all wells.[10]

-

Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 30-60 minutes.[10]

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC50 value using non-linear regression analysis.

-

Cell-Based STING Activation Assay (IFN-β ELISA)

This protocol assesses the ability of an ENPP1 inhibitor to enhance STING pathway activation in a cellular context.

-

Principle: Inhibition of ENPP1 in cells that express it (e.g., THP-1 monocytes) will prevent the degradation of extracellular cGAMP, leading to STING activation and the secretion of IFN-β, which can be quantified by ELISA.[25]

-

Materials:

-

THP-1 cells (or other suitable cell line)

-

Cell culture medium

-

2'3'-cGAMP

-

This compound or other test inhibitor

-

Human IFN-β ELISA kit

-

96-well cell culture plate

-

-

Procedure:

-

Seed THP-1 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the ENPP1 inhibitor or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with a fixed concentration of 2'3'-cGAMP (e.g., 25 µM) for 24 hours.[22] Include an unstimulated control.

-

After incubation, collect the cell culture supernatants.[25]

-

Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.[25]

-

Analyze the dose-dependent increase in IFN-β secretion in the presence of the ENPP1 inhibitor.

-

Western Blot Analysis of STING Pathway Phosphorylation

This protocol provides a direct measure of the inhibitor's effect on the STING signaling cascade.[26]

-

Principle: Activation of the STING pathway leads to the phosphorylation of key downstream proteins, including STING, TBK1, and IRF3.[26][27] An effective ENPP1 inhibitor will enhance cGAMP-induced phosphorylation of these proteins.

-

Materials:

-

Cells (e.g., THP-1)

-

This compound or other test inhibitor

-

2'3'-cGAMP

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Western blotting equipment

-

-

Procedure:

-

Treat cells with the ENPP1 inhibitor and/or 2'3'-cGAMP as described in the cell-based STING activation assay.

-

Lyse the cells in ice-cold RIPA buffer and quantify the protein concentration.[26]

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.[26]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the changes in the phosphorylation status of STING, TBK1, and IRF3 relative to their total protein levels.

-

In Vivo Tumor Model Efficacy Study

This protocol outlines the evaluation of an ENPP1 inhibitor's anti-tumor efficacy in a preclinical animal model.

-

Principle: By enhancing the anti-tumor immune response, an effective ENPP1 inhibitor is expected to slow tumor growth and improve survival in a syngeneic mouse model.

-

Materials:

-

Immunocompetent mice (e.g., BALB/c or C57BL/6)

-

Syngeneic tumor cells (e.g., 4T1 breast cancer, CT26 colon cancer)[28]

-

This compound or other test inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the ENPP1 inhibitor or vehicle control according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weighing, immune cell profiling).

-

Analyze the tumor growth curves and survival data to determine the efficacy of the inhibitor.

-

Conclusion

This compound and other ENPP1 inhibitors are valuable research tools for elucidating the role of the ENPP1-cGAMP-STING axis in various immunological processes. By blocking the degradation of cGAMP and reducing the production of immunosuppressive adenosine, these compounds can effectively "release the brakes" on the innate immune system. The protocols and data presented in this guide provide a framework for researchers to investigate the immunomodulatory effects of ENPP1 inhibition and to explore its therapeutic potential in cancer and other diseases. As research in this area progresses, a deeper understanding of the nuanced roles of ENPP1 will undoubtedly pave the way for novel immunotherapeutic strategies.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 16. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Chinese researchers describe new ENPP1 inhibitors | BioWorld [bioworld.com]

- 20. A Highly Sensitive Anion Exchange Chromatography Method forMeasuring cGAS Activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. benchchem.com [benchchem.com]

- 27. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ENPP1 | Insilico Medicine [insilico.com]

Understanding the Pharmacodynamics of ENPP1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It is a key enzyme in purinergic signaling and bone mineralization.[1][2][3] Notably, ENPP1 has emerged as a significant target in cancer immunotherapy due to its function as a negative regulator of the cGAS-STING pathway, a critical component of the innate immune response to tumors.[4][5] This guide provides an in-depth overview of the pharmacodynamics of ENPP1 inhibitors, with a focus on their mechanism of action, experimental evaluation, and therapeutic potential. Due to the limited publicly available data for a specific compound designated "Enpp-1-IN-15," this document will utilize data from representative and well-characterized ENPP1 inhibitors to illustrate the core pharmacodynamic principles.

Core Mechanism of Action

ENPP1 inhibitors are small molecules designed to block the enzymatic activity of ENPP1.[5][6] The primary substrates of ENPP1 include adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[2][7][8] By hydrolyzing these substrates, ENPP1 influences multiple signaling pathways.

In the context of oncology, the most critical function of ENPP1 is the degradation of extracellular cGAMP.[4][5] cGAMP is a potent second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response.[2] Cancer cells can release cGAMP, which then acts on adjacent immune cells to trigger this response. ENPP1 on the surface of cancer cells or other cells in the tumor microenvironment can hydrolyze this extracellular cGAMP, thereby dampening the anti-tumor immune response.[4][5]

ENPP1 inhibitors competitively bind to the active site of the enzyme, preventing the hydrolysis of cGAMP.[6][9] This leads to an increased local concentration of cGAMP, sustained STING pathway activation, and enhanced anti-tumor immunity.[5][6] This mechanism is particularly promising for turning immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are more susceptible to immune checkpoint inhibitors.[5]

Beyond cancer, ENPP1 plays a crucial role in bone and soft tissue mineralization by hydrolyzing extracellular ATP to produce inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[1][10][11] Dysregulation of ENPP1 is associated with disorders of ectopic calcification, such as generalized arterial calcification of infancy (GACI).[1][9] ENPP1 has also been implicated in insulin resistance and type 2 diabetes.[1][9]

Signaling Pathways

The primary signaling pathway modulated by ENPP1 inhibitors in an oncology setting is the cGAS-STING pathway.

ENPP1 is also involved in purinergic signaling through the hydrolysis of ATP.

Quantitative Data

The following tables summarize key quantitative data for representative ENPP1 inhibitors. This data is intended to provide a general understanding of the potency and efficacy of this class of compounds.

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |

| Enpp-1-IN-14 | Recombinant Human ENPP1 | Enzymatic Assay | 32.38 | [12] |

| Enpp-1-IN-20 | ENPP1 | Enzymatic Assay | 0.09 | [13] |

| Enpp-1-IN-20 | Cell-based Assay | Cell-based Assay | 8.8 | [13] |

| Compound 15 | ENPP1 | Enzymatic Assay | - | [14] |

Table 2: In Vivo Efficacy of a Representative ENPP1 Inhibitor (AVA-NP-695)

| Animal Model | Cancer Type | Dosing | Outcome | Reference |

| Syngeneic Mouse Model | 4T1 Breast Cancer | 6 mg/kg, twice daily | Significant tumor growth inhibition | [15] |

Table 3: In Vivo Efficacy of a Representative ENPP1 Inhibitor (Enpp-1-IN-14)

| Animal Model | Dosing | Outcome | Reference |

| Mouse Model | 50 mg/kg; IP; BID, for 31 days | Significantly inhibited tumor growth | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ENPP1 inhibitor pharmacodynamics.

1. ENPP1 Enzymatic Inhibition Assay

-

Objective: To determine the in vitro potency (IC₅₀) of an inhibitor against purified ENPP1 enzyme.

-

Methodology:

-

Enzyme and Substrate: A purified recombinant human ENPP1 enzyme is used. The substrate can be a synthetic chromogenic substrate like Thymidine 5'-monophosphate p-nitrophenyl ester or a natural substrate like ATP or cGAMP.[16][17]

-

Reaction: The enzyme is pre-incubated with varying concentrations of the test inhibitor for a specified time (e.g., 15 minutes at 25°C).[16]

-

Initiation: The enzymatic reaction is initiated by the addition of the substrate.[16]

-

Detection: The formation of the product is measured. For chromogenic substrates, this is done spectrophotometrically.[16] For natural substrates like ATP or cGAMP, product formation (AMP and GMP) can be detected using methods like the Transcreener AMP²/GMP² Assay, which is a competitive fluorescence polarization immunoassay.[17]

-

Data Analysis: The percent inhibition for each inhibitor concentration is calculated relative to a vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[7]

-

2. Cell-Based ENPP1 Inhibition Assay

-

Objective: To assess the inhibitory activity of a compound on endogenous ENPP1 in a cellular context.

-

Methodology:

-

Cell Line Selection: Use a cell line with high endogenous ENPP1 expression, such as MDA-MB-231 (triple-negative breast cancer) or various ovarian cancer cell lines (e.g., A2780, SKOV3).[7]

-

Cell Culture: Plate the cells in a microplate and allow them to adhere overnight.[7]

-

Treatment: Treat the cells with varying concentrations of the ENPP1 inhibitor.

-

Substrate Addition: Add a substrate like ATP or cGAMP to the cell culture.[7]

-

Quantification: Measure the levels of the product (e.g., cGAMP) in the cell lysate or culture supernatant using methods like ELISA.[5]

-

Data Analysis: Determine the IC₅₀ value by plotting the inhibitor concentration against the measured product levels.[7]

-

3. In Vivo Efficacy Studies in Syngeneic Mouse Models

-

Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor in an immunocompetent animal model.

-

Methodology:

-

Model Selection: Use a syngeneic mouse model, such as BALB/c mice implanted with 4T1 murine breast cancer cells, which have high ENPP1 expression.[15]

-

Tumor Implantation: Inject tumor cells (e.g., 1 x 10⁵ 4T1 cells) subcutaneously into the mammary fat pad.[5]

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, ENPP1 inhibitor, combination therapy).[5][15]

-

Treatment Administration: Administer the inhibitor via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[15]

-

Endpoint Analysis:

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[5]

-

At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell markers).[5][15]

-

Assess metastasis by examining tissues like the lungs.[5]

-

Analyze immune cell populations in the tumor and spleen by flow cytometry.[5]

-

-

Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[5][15]

-

References

- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Human antibodies targeting ENPP1 as candidate therapeutics for cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. benchchem.com [benchchem.com]

- 6. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Frontiers | Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models [frontiersin.org]

- 11. Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Enpp-1-IN-15 as a Chemical Probe for ENPP1 Function